聚粘菌素II

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

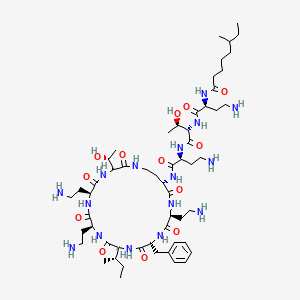

聚米霉素B1异亮氨酸(硫酸盐)是聚米霉素B1的衍生物,其中环状肽中的亮氨酸残基被异亮氨酸取代。该化合物属于聚米霉素家族,该家族是阳离子脂肽类抗生素,以其对革兰氏阴性菌的功效而闻名。 聚米霉素B1异亮氨酸(硫酸盐)对诸如铜绿假单胞菌、鲍曼不动杆菌和肺炎克雷伯菌等病原体特别有效 .

科学研究应用

聚米霉素B1异亮氨酸(硫酸盐)在科学研究中具有多种应用:

化学: 用作研究肽合成和修饰技术的模型化合物。

生物学: 用于研究细菌耐药机制和膜相互作用。

医学: 正在研究其治疗多重耐药革兰氏阴性菌引起的感染的潜在用途。

作用机制

聚米霉素B1异亮氨酸(硫酸盐)通过与革兰氏阴性菌外膜中脂多糖的脂质 A 成分相互作用发挥作用。 带正电荷的二氨基丁酸残基与脂质 A 的带负电荷的磷酸基团形成静电相互作用,破坏膜完整性,导致细胞死亡 .

生化分析

Biochemical Properties

Polymyxin II exerts its antimicrobial action via direct interaction with the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria . This interaction leads to a disruption of the bacterial outer membrane, acting as a permeability barrier . The amphipathicity of polymyxins, including Polymyxin II, is critical for their outer membrane permeabilizing action .

Cellular Effects

Polymyxin II primarily targets the bacterial membrane and disrupts them, causing lethality . It shows a great bactericidal effect against Gram-negative bacteria . Due to their membrane interacting mode of action, polymyxins can cause nephrotoxicity and neurotoxicity in humans, limiting their usability .

Molecular Mechanism

Polymyxin II exerts its effects at the molecular level through binding interactions with biomolecules, specifically the lipid A component of LPS . This interaction disrupts the bacterial outer membrane, leading to cell death .

Metabolic Pathways

Polymyxin II is involved in the disruption of the bacterial outer membrane, a critical metabolic pathway in Gram-negative bacteria . It interacts with the lipid A component of LPS, leading to a disruption of this critical barrier function .

Subcellular Localization

Polymyxin II primarily localizes to the bacterial outer membrane where it interacts with the lipid A component of LPS . This interaction disrupts the bacterial outer membrane, leading to cell death .

准备方法

合成路线及反应条件

聚米霉素B1异亮氨酸(硫酸盐)的合成涉及用异亮氨酸取代聚米霉素B1中的亮氨酸残基。这可以通过肽合成技术实现,其中特定的氨基酸序列逐步组装。反应条件通常包括使用保护基来防止不必要的反应,以及使用偶联试剂来形成肽键。

工业生产方法

聚米霉素B1异亮氨酸(硫酸盐)的工业生产遵循类似的原理,但规模更大。该过程涉及使用多粘芽孢杆菌菌株进行发酵,然后进行提取和纯化步骤。 亮氨酸被异亮氨酸的取代可以通过细菌菌株的基因工程或提取后进行化学修饰来实现 .

化学反应分析

反应类型

聚米霉素B1异亮氨酸(硫酸盐)会发生各种化学反应,包括:

氧化: 该反应可能发生在氨基酸残基上,尤其是在蛋氨酸和半胱氨酸残基上。

还原: 还原反应会影响肽结构中的二硫键。

取代: 异亮氨酸残基可以通过肽合成技术被其他氨基酸取代。

常用试剂和条件

氧化: 过氧化氢或其他氧化剂,在温和条件下。

还原: 还原剂,如二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。

取代: 肽合成中的偶联试剂,如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt)。

主要产物

相似化合物的比较

类似化合物

聚米霉素B1: 与之不同的是,它含有亮氨酸而不是异亮氨酸。

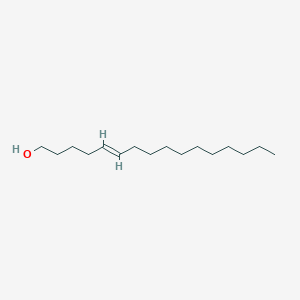

聚米霉素B2: 含有不同的烷酸部分。

粘菌素(聚米霉素E): 含有D-亮氨酸而不是D-苯丙氨酸。

独特性

聚米霉素B1异亮氨酸(硫酸盐)的独特性在于用异亮氨酸取代了亮氨酸,这可能会影响其药代动力学和药效学。 这种取代可能会改变其与细菌膜的相互作用及其总体功效 .

属性

IUPAC Name |

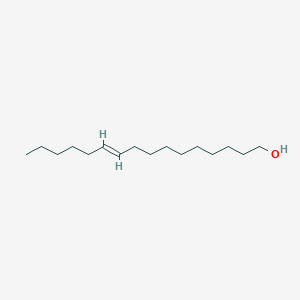

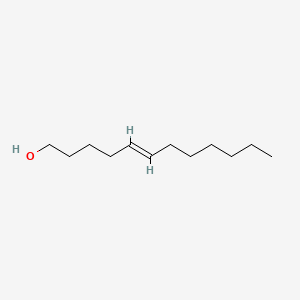

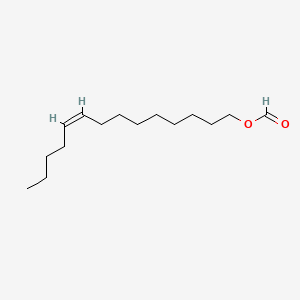

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98N16O13/c1-7-31(3)14-12-13-17-43(75)63-36(18-24-57)51(80)72-46(34(6)74)56(85)68-39(21-27-60)48(77)66-41-23-29-62-54(83)45(33(5)73)71-52(81)40(22-28-61)65-47(76)38(20-26-59)67-55(84)44(32(4)8-2)70-53(82)42(30-35-15-10-9-11-16-35)69-49(78)37(19-25-58)64-50(41)79/h9-11,15-16,31-34,36-42,44-46,73-74H,7-8,12-14,17-30,57-61H2,1-6H3,(H,62,83)(H,63,75)(H,64,79)(H,65,76)(H,66,77)(H,67,84)(H,68,85)(H,69,78)(H,70,82)(H,71,81)(H,72,80)/t31?,32-,33+,34+,36-,37-,38-,39-,40-,41-,42+,44-,45-,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMZKVXJHUGXEM-DCFHCFNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)CC)CCN)CCN)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)CC)[C@@H](C)O)CCN)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H98N16O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1203.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Chlorhexidine 0.4% a suitable antiseptic for contaminated bone, as suggested by the research? []

A1: The research paper "Effect of three different sterilizing solutions on the contaminated bone: an experimental study in the rabbit" [] investigated the efficacy of various antiseptic solutions in decontaminating bone fragments. The study found that Chlorhexidine 0.4% completely eradicated bacterial growth in contaminated bone samples, showing no positive cultures after treatment. [] While not statistically different from Povidone-iodine and an antibiotic solution containing Neomycin & Polymyxin, Chlorhexidine 0.4% demonstrated its potential as a highly effective antiseptic in this context. []

Q3: What are the limitations of using FM and CM for isolating Brucella species, and how does the novel Brucella Selective Culture medium (BruSIC) address these limitations? []

A3: The study highlights that both FM and CM, commonly recommended for isolating Brucella, exhibit inhibitory effects on certain strains. [] Specifically, they inhibited the growth of Brucella abortus bv1, particularly when using freshly prepared plates. [] To address this, BruSIC was developed, replacing calf serum in BSM with activated charcoal. [] This change resulted in faster colony growth compared to both BSM and CM, with colony-forming unit numbers comparable to those on blood agar base (BAB), even for the serum-dependent Brucella ovis. [] Importantly, BruSIC retained the selectivity of BSM, effectively inhibiting the growth of contaminating microorganisms in both sheep and cow samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。